molecular formula C17H21NO6S B2709076 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE CAS No. 1421508-80-6

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Cat. No.: B2709076
CAS No.: 1421508-80-6
M. Wt: 367.42
InChI Key: ZIPMZGUUABLCRX-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a structurally complex molecule featuring a 2,5-dimethylfuran moiety connected via a 3-hydroxypropyl chain to a 2,3-dihydro-1,4-benzodioxine ring substituted with a sulfonamide group at position 4. The compound’s design integrates multiple pharmacophoric elements:

  • 3-Hydroxypropyl linker: Enhances solubility through hydrogen-bonding capabilities while providing conformational flexibility.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with molecules investigated for antimicrobial, anti-inflammatory, or CNS-targeted activities.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6S/c1-11-9-14(12(2)24-11)15(19)5-6-18-25(20,21)13-3-4-16-17(10-13)23-8-7-22-16/h3-4,9-10,15,18-19H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPMZGUUABLCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps:

    Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, undergoes functionalization to introduce the hydroxypropyl group.

    Synthesis of the Benzo[b][1,4]dioxine Derivative: The benzo[b][1,4]dioxine core is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The furan derivative and the benzo[b][1,4]dioxine derivative are coupled under suitable conditions to form the final compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxypropyl group can be oxidized under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diketones, while reduction of the sulfonamide group can yield primary amines.

Scientific Research Applications

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its functional groups allow for the formation of polymers and other materials with desirable properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The furan ring and hydroxypropyl chain may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences :

  • Replaces the benzodioxine sulfonamide with a pyrazole-carbazate system.
  • Lacks the hydroxypropyl linker, instead incorporating an ethyl carbazate group.

Functional Implications :

  • Hydrogen Bonding : The pyrazole-carbazate forms intermolecular O–H···N and N–H···O bonds, creating stable crystalline networks . In contrast, the target compound’s hydroxypropyl and sulfonamide groups may enable stronger hydrogen-bonding interactions with biological targets.
  • Conformational Rigidity : The dihedral angle between pyrazole and dimethylfuran in this compound (21.07°) suggests moderate flexibility , whereas the benzodioxine sulfonamide in the target may enforce a more planar geometry.

Table 1: Physicochemical Comparison

Feature Target Compound Pyrazole-Carbazate Analog
Molecular Weight ~397.47 g/mol (estimated) 352.38 g/mol
Key Functional Groups Sulfonamide, benzodioxine Pyrazole, carbazate
Hydrogen-Bond Donors 2 (hydroxyl, sulfonamide NH) 3 (pyrazole OH, carbazate NH)
Predicted Solubility Moderate (polar groups) Low (crystalline stability)

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-3-[(2-Hydroxy-4,5-Dihydro-3H-1-Benzazepin-3-yl)Sulfanyl]Propanamide

Key Structural Differences :

  • Substitutes sulfonamide with a sulfanyl (–S–) group.
  • Replaces dimethylfuran-hydroxypropyl with a benzazepine-hydroxypropanamide system.

Functional Implications :

  • ~15 for thiols). This could enhance binding to cationic enzyme active sites .
  • Biological Target Specificity : The benzazepine moiety in this analog suggests CNS or G-protein-coupled receptor (GPCR) targeting, whereas the dimethylfuran in the target compound may favor antimicrobial or metabolic enzyme interactions.

Table 2: Structural and Electronic Comparison

Feature Target Compound Benzazepine Sulfanyl Analog
Benzodioxine Substituent Sulfonamide at position 6 Sulfanyl-propanamide at position 6
Heterocyclic Moieties 2,5-Dimethylfuran Benzazepine
Hydrogen-Bond Acceptors 5 (benzodioxine O, sulfonamide O) 4 (benzodioxine O, amide O)
LogP (Estimated) ~2.5 ~3.1 (higher lipophilicity)

Patented Imidazo-Pyrrolo-Pyrazine Derivatives

These molecules often target kinases or epigenetic regulators, highlighting the versatility of sulfonamides in drug design. However, the target compound’s benzodioxine and dimethylfuran systems may confer distinct selectivity profiles compared to fused nitrogen-rich heterocycles.

Biological Activity

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent. The unique structural features of this compound, such as the sulfonamide functional group and the furan moiety, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is represented as C15H21N1O4S1C_{15}H_{21}N_{1}O_{4}S_{1} with a molecular weight of 343.5 g/mol. The compound features several functional groups that are critical for its biological activity:

Property Value
Molecular FormulaC15H21N1O4S1C_{15}H_{21}N_{1}O_{4}S_{1}
Molecular Weight343.5 g/mol
Functional GroupsSulfonamide, Furan

Antimicrobial Properties

The biological activity of this compound has been explored in various studies. Notably, compounds with similar structures have shown significant antimicrobial properties. In vitro studies indicate that this compound exhibits potent activity against a range of bacterial strains, including those resistant to conventional antibiotics.

Case Studies:

  • Antibacterial Activity : In a study assessing the antimicrobial efficacy of sulfonamide derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL against Klebsiella pneumoniae, particularly strains producing New Delhi Metallo-beta-lactamase (NDM-1) .
  • Mechanism of Action : The mechanism of action is believed to involve disruption of bacterial protein synthesis and interference with essential cellular functions. This is consistent with the action observed in other sulfonamide compounds that inhibit folate synthesis in bacteria.

Cytotoxicity Studies

In addition to its antimicrobial properties, preliminary cytotoxicity studies suggest that this compound may exhibit selective cytotoxic effects on cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against human promyelocytic leukemic HL-60 cells and showed promising results in inhibiting cell proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Preparation of 2,5-dimethylfuran : This is often the starting material.
  • Formation of the Hydroxypropyl Side Chain : This step introduces the hydroxypropyl group through nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide moiety.

Purification techniques such as recrystallization or chromatography are employed to ensure the purity and structural integrity of the final product.

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